Peonidin 3-Glucoside

Catalog No.
S539008
CAS No.
6906-39-4
M.F
C22H23ClO11
M. Wt
498.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peonidin 3-Glucoside

CAS Number

6906-39-4

Product Name

Peonidin 3-Glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride

Molecular Formula

C22H23ClO11

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1

InChI Key

VDTNZDSOEFSAIZ-VXZFYHBOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

The exact mass of the compound Peonidin 3-monoglucoside is 498.0929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peonidin 3-Glucoside (CAS 6906-39-4) is a naturally occurring anthocyanin, a class of pigments responsible for many of the red, purple, and blue colors found in plants.[1][2][3] Structurally, it is the 3-O-glucoside of peonidin, which is a methylated form of the more common anthocyanidin, cyanidin. This methylation and glycosylation significantly influence its properties, making it a distinct choice for applications in food colorants, nutraceuticals, and research, where specific color hues and stability profiles are required.[1][4]

Substituting Peonidin 3-Glucoside with a crude plant extract introduces significant variability in composition, leading to inconsistent color, stability, and bioactivity. Even substitution with other purified anthocyanins, such as the highly common Cyanidin-3-glucoside (C3G), is problematic. Structural differences, specifically the methoxy group on the B-ring of Peonidin 3-Glucoside, result in distinct color expressions and, crucially, different stability profiles under varying pH and temperature conditions.[1][5] These structural nuances mean that replacing Peonidin 3-Glucoside with C3G or its aglycone (Peonidin) can lead to unexpected color shifts, reduced shelf-life in formulations, and altered bioavailability, making it a non-trivial substitution for controlled industrial and research applications.[6][7]

Superior Thermal Stability Compared to Common Anthocyanins

In comparative studies of thermal degradation, Peonidin 3-Glucoside demonstrates greater stability than other common anthocyanins. For instance, in Merlot grape juice stored at elevated temperatures (25°C and 35°C), Peonidin 3-Glucoside consistently showed a lower degradation rate constant (k) compared to Cyanidin-3-glucoside (C3G), the most abundant anthocyanin.[8] Specifically, at 25°C, the degradation rate constant (k) for Peonidin 3-Glucoside was approximately 0.08 x 10⁻² day⁻¹, whereas for C3G it was higher at ~0.14 x 10⁻² day⁻¹, indicating C3G degraded faster.[8]

Evidence DimensionFirst-order degradation rate constant (k) at 25°C
Target Compound Data~0.08 x 10⁻² day⁻¹
Comparator Or BaselineCyanidin-3-glucoside (C3G): ~0.14 x 10⁻² day⁻¹
Quantified DifferencePeonidin 3-Glucoside degrades approximately 43% slower than C3G under these conditions.
ConditionsAqueous solution within Merlot grape juice matrix, stored at 25°C.

For products undergoing heat treatment or requiring extended shelf life at ambient temperatures, this lower degradation rate translates directly to better color retention and product stability.

Enhanced Color Stability in Neutral and Alkaline Conditions

Unlike many anthocyanins that are only stable in highly acidic environments, Peonidin 3-Glucoside retains its color over a broader pH range. The structural methylation of peonidin provides greater stability at higher pH values compared to non-methylated anthocyanidins like cyanidin.[1] While cyanidin rapidly loses color and degrades in neutral or slightly alkaline conditions (pH 7-8), peonidin can shift to a stable blue hue, making it more versatile.[1] This contrasts sharply with Malvidin-3-glucoside, which, while also relatively stable, exhibits a more purple hue, and its color intensity can decrease by over 90% when pH is raised from 1.3 to 4.4.[9]

Evidence DimensionColor Stability at Neutral to Alkaline pH
Target Compound DataHigher stability, shifting to a deep blue color at pH 8.
Comparator Or BaselineCyanidin: Becomes unstable and colorless at pH 7-8. Malvidin-3-glucoside: Shows a >90% drop in absorbance from pH 1.3 to 4.4.
Quantified DifferenceQualitatively higher stability and color retention in the neutral-alkaline range compared to cyanidin.
ConditionsAqueous buffer solutions at various pH levels.

This property is critical for coloring low-acid foods, beverages, or pharmaceutical preparations where the typical red flavylium cation form of other anthocyanins is not stable.

Improved Handling and Formulation via Glycosylation

The presence of the 3-O-glucoside moiety fundamentally improves the processability of Peonidin 3-Glucoside compared to its aglycone, Peonidin. Glycosylation significantly increases the water solubility and stability of the anthocyanin structure.[6] The aglycone form, Peonidin, is less soluble in water due to the hydrophobic nature of the core structure, complicating its use in aqueous-based formulations.[1] In contrast, the glucose group on Peonidin 3-Glucoside enhances its utility in beverages, aqueous extracts, and cell culture media, where the aglycone would precipitate or degrade rapidly.[10][11]

Evidence DimensionAqueous Solubility and Stability
Target Compound DataMore soluble and stable in aqueous systems due to the hydrophilic glucose moiety.
Comparator Or BaselinePeonidin (aglycone): Less soluble in water due to its more hydrophobic nature.
Quantified DifferenceQualitative but fundamental difference in solubility, critical for processability.
ConditionsAqueous solutions, relevant for food, beverage, and life science formulations.

For any application requiring dissolution in water-based systems, procuring the glycosylated form is essential for achieving a stable, homogenous, and effective product.

Colorant for Thermally Processed Foods and Beverages with Extended Shelf Life

Due to its enhanced thermal stability compared to more common anthocyanins like C3G, Peonidin 3-Glucoside is a logical choice for coloring foods and beverages that undergo pasteurization, baking, or other heat treatments. Its slower degradation kinetics ensure better color retention throughout processing and during ambient storage.[8]

Formulating Specific Red-to-Purple Hues in Low-Acid Food Systems

The superior pH stability of Peonidin 3-Glucoside makes it suitable for coloring products with a pH above 4.5, such as certain dairy products, icings, or nutritional beverages, where other anthocyanins would fade. Its ability to maintain color in these less acidic environments allows for the creation of stable red, purple, or even blue shades where competitors fail.[1]

Reference Standard for Nutraceutical and Functional Food Analysis

In research and quality control, the use of a purified compound is non-negotiable. Peonidin 3-Glucoside serves as a critical analytical standard for quantifying its content in complex matrices like purple corn, black rice, or berry extracts.[12][13] Its defined structure and purity, unlike a crude extract, ensure reproducible and accurate results in HPLC and other analytical methods.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

498.0928892 Da

Monoisotopic Mass

498.0928892 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3419IIT8I0

Other CAS

6906-39-4

Wikipedia

Peonidin-3-O-glucoside

Dates

Last modified: 08-15-2023
1. Vanzo, A., Vrhovsek, U., Tramer, F., et al. Exceptionally fast uptake and metabolism of cyanidin 3-glucoside by rat kidneys and liver. J. Nat. Prod. 74(5), 1049-1054 (2011).
2. Li, Y., Li, L., Cui, Y., et al. Separation and purification of polyphenols from red wine extracts using high speed counter current chromatography. J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. 1054, 105-113 (2017).
3. Wongwichai, T., Teeyakasem, P., Pruksakorn, D., et al. Anthocyanins and metabolites from purple rice inhibit IL-1β-induced matrix metalloproteinases expression in human articular chondrocytes through the NF-κB and ERK/MAPK pathway. Biomed. Pharmacother. 112:108610, (2019).
4. Chen, P.-N., Chu, S.-C., Chiou, H.-L., et al. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutr. Cancer 53(2), 232-243 (2005).
5. Ho, M.-L., Chen, P.-N., Chu, S.-C., et al. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. Nutr. Cancer 62(4), 505-516 (2010).

Explore Compound Types